molecular formula C12H11N3O B11797117 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile

Cat. No.: B11797117
M. Wt: 213.23 g/mol
InChI Key: KNNAGNGFIICWTD-UHFFFAOYSA-N
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Description

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is an organic compound that features a pyrazole ring substituted with a benzyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile typically involves the reaction of 1-benzyl-1H-pyrazole-3-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of acetonitrile.

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methylphenyl (hydroxy)carbamate: Contains a pyrazole ring with different substituents.

Uniqueness

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-(1-benzylpyrazol-3-yl)oxyacetonitrile

InChI

InChI=1S/C12H11N3O/c13-7-9-16-12-6-8-15(14-12)10-11-4-2-1-3-5-11/h1-6,8H,9-10H2

InChI Key

KNNAGNGFIICWTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)OCC#N

Origin of Product

United States

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